molecular formula C13H8BrF2NO B261099 N-(2-bromophenyl)-2,4-difluorobenzamide

N-(2-bromophenyl)-2,4-difluorobenzamide

Cat. No.: B261099
M. Wt: 312.11 g/mol
InChI Key: TUJBQUQVHGWOPJ-UHFFFAOYSA-N
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Description

N-(2-Bromophenyl)-2,4-difluorobenzamide is a halogenated benzamide derivative characterized by a 2-bromophenyl group attached to an amide nitrogen and a 2,4-difluorobenzoyl moiety.

  • Fluorine and Bromine Substituents: The 2,4-difluoro and 2-bromo groups influence electronic properties, solubility, and intermolecular interactions (e.g., hydrogen bonding and halogen bonding) .
  • Applications: Fluorinated benzamides are prevalent in medicinal chemistry (e.g., antifungal agents) and agrochemicals (e.g., insecticides) due to their bioavailability and metabolic stability .

Properties

Molecular Formula

C13H8BrF2NO

Molecular Weight

312.11 g/mol

IUPAC Name

N-(2-bromophenyl)-2,4-difluorobenzamide

InChI

InChI=1S/C13H8BrF2NO/c14-10-3-1-2-4-12(10)17-13(18)9-6-5-8(15)7-11(9)16/h1-7H,(H,17,18)

InChI Key

TUJBQUQVHGWOPJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=C(C=C2)F)F)Br

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=C(C=C2)F)F)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

Table 1: Structural and Functional Comparison
Compound Name Substituents Key Properties/Applications References
N-(2-Bromophenyl)-2,4-difluorobenzamide 2-Br (phenyl), 2,4-F (benzoyl) Hypothesized bioactivity (antifungal) -
N-(2-Aminophenyl)-4-bromo-2,6-difluorobenzamide 2-NH₂ (phenyl), 4-Br, 2,6-F (benzoyl) Enhanced solubility (amino group)
N-(4-Bromo-2-fluorophenyl)-2,4-dimethoxybenzamide 4-Br, 2-F (phenyl), 2,4-OCH₃ (benzoyl) Increased lipophilicity (methoxy groups)
4-Bromo-N-(2-nitrophenyl)benzamide 2-NO₂ (phenyl), 4-Br (benzoyl) Electron-withdrawing effects (nitro group)
N-(2-Aminoethyl)-N-(4-chlorophenyl)-2,4-difluorobenzamide 2-NH₂CH₂ (side chain), 4-Cl (phenyl) Trypanosoma brucei inhibitor (bioactivity)
Key Observations:
  • Hydrogen Bonding: Amino (-NH₂) groups in N-(2-aminophenyl)-4-bromo-2,6-difluorobenzamide improve solubility and intermolecular interactions .
  • Lipophilicity : Methoxy (-OCH₃) groups in dimethoxy analogs increase membrane permeability but may reduce metabolic stability .

Crystallographic and Spectroscopic Insights

  • Crystal Packing : Analogs like N-(2,4-difluorophenyl)-2-fluorobenzamide (Fo24) exhibit hydrogen-bonded dimers and π-π stacking, critical for stability and crystallinity .
  • Spectroscopic Data: NMR: 2,4-Difluorobenzamide derivatives show distinct ¹⁹F NMR shifts (~-110 ppm for meta-F, ~-105 ppm for para-F) . MS: ESI-MS of N-(2-aminoethyl)-2,4-difluorobenzamide (m/z 311.0 [M+H]⁺) confirms molecular weight and fragmentation patterns .

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